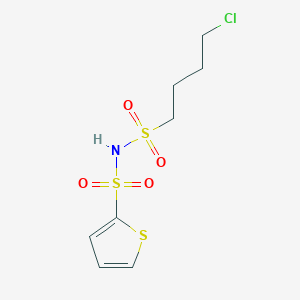
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a thiophene ring, a sulfur-containing heterocycle, which is often found in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with 4-chlorobutane-1-sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale chlorosulfonylation of aromatic rings, followed by reaction with amines. This method is efficient but requires careful handling of hazardous reagents. Alternative methods include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide .
化学反应分析
Types of Reactions
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while substitution reactions can yield various substituted sulfonamides .
科学研究应用
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
作用机制
The mechanism of action of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .
相似化合物的比较
Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene ring and sulfonamide group but lacks the 4-chlorobutane-1-sulfonyl moiety.
4-Chlorobutane-1-sulfonyl chloride: Contains the 4-chlorobutane-1-sulfonyl group but lacks the thiophene ring and sulfonamide group
Uniqueness
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and 4-chlorobutane-1-sulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
CAS 编号 |
64504-62-7 |
|---|---|
分子式 |
C8H12ClNO4S3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
N-(4-chlorobutylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12ClNO4S3/c9-5-1-2-7-16(11,12)10-17(13,14)8-4-3-6-15-8/h3-4,6,10H,1-2,5,7H2 |
InChI 键 |
FQLMIIOKEOFBEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)S(=O)(=O)NS(=O)(=O)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
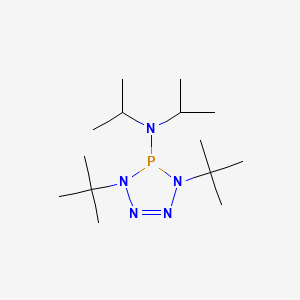



![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
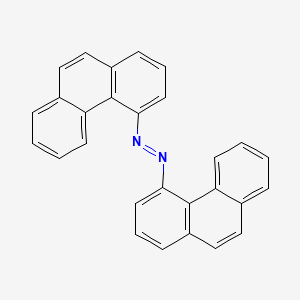
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
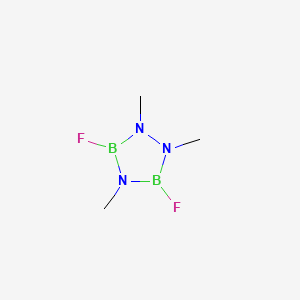
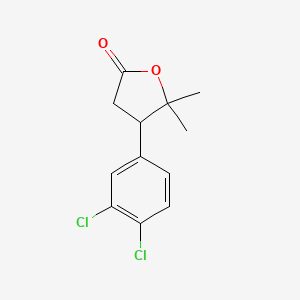
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
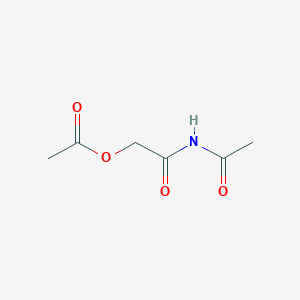
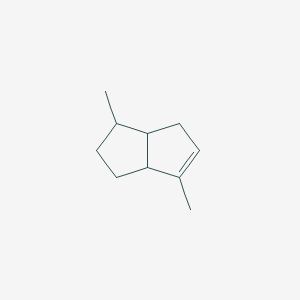
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
